molecular formula C27H16N4O5 B6009339 2-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No. B6009339
M. Wt: 476.4 g/mol
InChI Key: MWRHFAPXYKTIAR-UHFFFAOYSA-N
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Description

2-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

2-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors. In organic electronics, this compound has shown potential as a hole-transporting material in organic light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In organic electronics, this compound acts as a hole-transporting material by facilitating the movement of positive charges in the device.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound has low toxicity and can be administered orally or intravenously.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as a building block for the synthesis of organic semiconductors and as a hole-transporting material in organic electronics. Another advantage is its potential as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

Future research on 2-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione could focus on the following areas:
1. Investigating the mechanism of action of this compound in more detail to better understand its anticancer properties.
2. Developing new synthesis methods to improve the yield and purity of this compound.
3. Studying the potential of this compound as a building block for the synthesis of new organic semiconductors with improved properties.
4. Investigating the potential of this compound as a hole-transporting material in other organic electronic devices.
5. Studying the potential of this compound as a drug delivery system for other anticancer agents.

Synthesis Methods

The synthesis of 2-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been achieved using different methods. One of the methods involves the reaction of 2-(4-bromophenyl)-1H-benzo[d]imidazole with 5-(4-nitrophenoxy)phthalic anhydride in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound in good yield.

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16N4O5/c32-26-21-14-13-20(36-19-11-9-18(10-12-19)31(34)35)15-22(21)27(33)30(26)17-7-5-16(6-8-17)25-28-23-3-1-2-4-24(23)29-25/h1-15H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRHFAPXYKTIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)OC6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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